2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S2/c25-16(20-12-11-14-7-3-1-4-8-14)13-27-19-24-23-18(28-19)22-17(26)21-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSGKAAKOOALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole ring. The cyclohexylureido group is then introduced through a reaction with cyclohexyl isocyanate. Finally, the phenethylacetamide moiety is attached via a nucleophilic substitution reaction with phenethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the cyclohexylureido group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenethylacetamide moiety or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide have demonstrated promising results in inhibiting tumor growth in preclinical studies. The incorporation of the thiadiazole moiety has been linked to enhanced lipophilicity and improved tissue permeability, which are advantageous for drug development .
- Antimicrobial Properties : Research indicates that thiadiazole derivatives exhibit antimicrobial activities against a range of bacteria and fungi. The specific interactions between the compound and microbial targets can lead to effective treatments for infections .
- Anti-inflammatory Effects : Some studies have reported that thiadiazole-containing compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: Ureido Groups: Cyclohexylureido (target compound) vs. phenylureido (4g). Thioether Linkages: Benzylthio () vs. phenethylthio (target compound). The phenethyl group’s extended alkyl chain could increase hydrophobic interactions with enzyme active sites, as seen in Akt inhibition studies .
Antifungal Activity :
- Analogs from (e.g., oxadiazole-thiadiazole hybrids) inhibit Candida spp. with MIC values of 4–16 µg/mL by disrupting ergosterol synthesis. The target compound’s cyclohexylurea group may similarly interfere with fungal cytochrome P450 enzymes .
Anticancer Mechanisms :
- Compound 4g (phenylureido derivative) exhibits antiproliferative effects via cell cycle arrest and apoptosis, while benzylthio analogs () inhibit Akt, a key oncogenic kinase. The target compound’s phenethylacetamide side chain may facilitate dual targeting of microtubules and kinase pathways .
Anticonvulsant Potential: Dichlorobenzylthio derivatives () show potent anticonvulsant activity (ED50 < 3 µmol/kg), suggesting that the target compound’s thiadiazole-thioacetamide backbone could modulate GABAergic or sodium channel activity .
Biological Activity
The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives characterized by the presence of a cyclohexyl group and a phenethylacetamide moiety. The molecular formula is with a molecular weight of approximately 344.45 g/mol.
Biological Activities
-
Antimicrobial Activity :
- Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains and fungi. In one study, certain derivatives demonstrated moderate inhibitory effects on Staphylococcus aureus and other fungal pathogens .
- Anticancer Activity :
- Anticonvulsant Activity :
The biological activity of this compound may involve several mechanisms:
- GABA Modulation : Some thiadiazole derivatives interact with GABA receptors, enhancing inhibitory neurotransmission which is crucial in preventing seizures.
- Ion Channel Interaction : These compounds may also affect voltage-gated ion channels, altering neuronal excitability and contributing to their anticonvulsant effects .
- Apoptotic Pathways : In cancer cells, these compounds can activate apoptotic pathways leading to programmed cell death .
Case Studies
Several studies illustrate the biological activity of thiadiazole derivatives:
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| Aliyu et al. (2021) | Thiadiazole Derivative | Anticonvulsant | 66.67% protection at 100 mg/kg in MES model |
| Bhattacharya et al. (2019) | Quinazolinone-Thiadiazole | Anticonvulsant | Highest potency at 30 mg/kg within 30 min |
| Sharma et al. (2014) | Amino-Thiadiazole Derivative | Anticonvulsant | 85.44% inhibition in both scPTZ and MES tests |
Q & A
Q. What are the recommended synthetic routes for 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, and how can purity be optimized?
Methodological Answer:
- Step 1: Start with the thiadiazole-thiol intermediate (e.g., 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol) and react it with phenethyl bromoacetate under basic conditions (e.g., K₂CO₃ in ethanol) to form the thioether linkage .
- Step 2: Introduce the cyclohexylurea moiety via carbodiimide-mediated coupling (EDC/HOBt) with cyclohexyl isocyanate in anhydrous DMF .
- Purity Optimization: Use recrystallization in ethanol:water (8:2) or column chromatography (hexane:ethyl acetate gradient) to isolate the product ≥95% pure .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR: Focus on the thiadiazole C-S (δ 165–170 ppm in ¹³C) and urea NH protons (δ 8.5–9.5 ppm in ¹H) .
- IR Spectroscopy: Confirm urea C=O stretching (1640–1680 cm⁻¹) and thioether C-S (650–750 cm⁻¹) .
- Mass Spectrometry: Look for [M+H]⁺ peaks matching the molecular formula (C₁₉H₂₄N₆O₂S₂; exact mass: 448.14 g/mol) .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer:
- Anticancer Activity: Use MTT assays against MCF-7 (breast) and A549 (lung) cell lines, with cisplatin as a positive control. Target IC₅₀ values ≤0.1 mM for prioritization .
- CNS Targeting: Evaluate blood-brain barrier (BBB) penetration using parallel artificial membrane permeability assays (PAMPA) or in vitro models (e.g., MDCK-MDR1 cells) .
Advanced Research Questions
Q. How can free energy perturbation (FEP) calculations guide structural optimization for enhanced NMDA receptor antagonism?
Methodological Answer:
- Step 1: Perform molecular docking (e.g., Glide SP) to identify binding poses in the NMDA receptor’s allosteric site .
- Step 2: Use FEP to calculate relative binding free energies for substituent variations (e.g., cyclohexyl vs. aryl groups). Prioritize modifications improving hydrophobic interactions (ΔG ≤ -2 kcal/mol) .
- Validation: Synthesize top candidates and test in electrophysiological assays (e.g., Xenopus oocyte NMDA currents) .
Q. What strategies resolve contradictions in cytotoxic activity data across cell lines?
Methodological Answer:
- Hypothesis Testing: Assess if discrepancies stem from differential expression of target proteins (e.g., aromatase in MCF-7) via Western blotting .
- Metabolic Stability: Compare compound half-life in A549 vs. MCF-7 lysates using LC-MS/MS to identify degradation pathways .
- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins) to rule out non-specific effects .
Q. How can X-ray crystallography inform SAR studies of thiadiazole-urea derivatives?
Methodological Answer:
- Co-Crystal Analysis: Co-crystallize the compound with its target (e.g., NMDA receptor fragments) to map hydrogen bonds (urea NH to GluN1) and hydrophobic contacts (cyclohexyl to Leu135) .
- Electron Density Maps: Use SHELXL for refinement to identify conformational flexibility in the thiadiazole ring .
- SAR Design: Modify substituents to exploit unoccupied pockets (e.g., fluorophenethyl for halogen bonding) .
Q. What computational methods predict BBB penetration for CNS-targeted analogs?
Methodological Answer:
- Machine Learning Models: Input descriptors (e.g., LogP, PSA) into BBB-specific algorithms (e.g., BBB Predictor) .
- MD Simulations: Run 100-ns simulations to calculate membrane partitioning (e.g., POPC bilayers) using GROMACS .
- In Vivo Correlation: Validate predictions with rodent brain:plasma ratio studies (target ≥0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
